The Role of Sulfo-Cy3-Tetrazine in Bioorthogonal Chemistry: An In-depth Technical Guide
The Role of Sulfo-Cy3-Tetrazine in Bioorthogonal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sulfo-Cy3-Tetrazine has emerged as a powerful tool in the field of bioorthogonal chemistry, enabling the specific and efficient fluorescent labeling of biomolecules in complex biological systems. Its unique properties, including high water solubility, bright fluorescence, and exceptionally fast reaction kinetics, make it an invaluable reagent for a wide range of applications, from in vitro studies to in vivo imaging. This technical guide provides a comprehensive overview of Sulfo-Cy3-Tetrazine, including its core applications, quantitative data, detailed experimental protocols, and visualizations of its utility in bioorthogonal workflows.
Core Concepts and Applications
Sulfo-Cy3-Tetrazine is a hydrophilic fluorescent probe belonging to the cyanine (B1664457) dye family. It incorporates a tetrazine moiety, which is the key to its bioorthogonal reactivity. The primary application of Sulfo-Cy3-Tetrazine lies in its ability to participate in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO).[1][2][3] This "click chemistry" reaction is characterized by its remarkable speed and specificity, proceeding rapidly at physiological temperatures and pH without the need for a catalyst.[2][4]
The sulfonate groups on the Cy3 fluorophore impart excellent water solubility, which is crucial for biological applications as it prevents aggregation and non-specific binding in aqueous environments.[1] The Cy3 fluorophore itself exhibits bright orange fluorescence with a high extinction coefficient, making it easily detectable even at low concentrations.[5][6]
Key applications of Sulfo-Cy3-Tetrazine include:
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Fluorescent Labeling of Biomolecules: It is widely used to attach a fluorescent tag to proteins, nucleic acids, and other biomolecules that have been pre-functionalized with a TCO group.[7][8]
-
Live Cell Imaging: Its cell impermeability or selective permeability depending on the specific conjugate allows for targeted labeling of extracellular or intracellular components in living cells.[3][9][10]
-
In Vivo Imaging: The rapid kinetics of the tetrazine-TCO ligation are particularly advantageous for in vivo imaging, enabling pre-targeting strategies where a TCO-modified antibody is first administered, followed by a rapidly clearing Sulfo-Cy3-Tetrazine probe for imaging.[11][12][13]
-
Proximity Ligation Assays: It can be used to study protein-protein interactions by designing probes that only fluoresce when two tetrazine-modified molecules are brought into close proximity by interacting proteins.[14][15]
Quantitative Data
The performance of Sulfo-Cy3-Tetrazine in bioorthogonal labeling is underpinned by its favorable photophysical properties and rapid reaction kinetics. The following tables summarize key quantitative data for Sulfo-Cy3 and the kinetics of the tetrazine-TCO reaction.
Table 1: Photophysical Properties of Sulfo-Cy3
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550 nm | [8] |
| Emission Maximum (λem) | ~570 nm | [8] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [8] |
| Quantum Yield (Φ) | ~0.1 | [8] |
Table 2: Second-Order Rate Constants (k₂) for Tetrazine-Dienophile Reactions
| Tetrazine Derivative | Dienophile | Solvent | Rate Constant (M⁻¹s⁻¹) | Reference |
| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 9:1 MeOH:water | 2,000 | [16] |
| 3,6-di(2-pyridyl)-s-tetrazine | strained TCO (s-TCO) | MeOH | 22,000 | [16] |
| 3,6-di(2-pyridyl)-s-tetrazine | strained TCO (s-TCO) | PBS, 37°C | 2,800,000 | [16] |
| Various tetrazines | TCO | PBS, 37°C | 200 - 30,000 | [4] |
Experimental Protocols
Protocol 1: Labeling of TCO-Modified Proteins with Sulfo-Cy3-Tetrazine
This protocol outlines the general steps for labeling a protein that has been previously modified to contain a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Sulfo-Cy3-Tetrazine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., size-exclusion chromatography spin column)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Sulfo-Cy3-Tetrazine Stock Solution: Dissolve Sulfo-Cy3-Tetrazine in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution. This should be done immediately before use.
-
Prepare Protein Solution: Ensure the TCO-modified protein is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will react with NHS esters if the tetrazine is delivered as such.
-
Labeling Reaction:
-
Add a 1.1- to 5-fold molar excess of the Sulfo-Cy3-Tetrazine stock solution to the TCO-modified protein solution.[7]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction is typically very fast.
-
-
Purification:
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein) and ~550 nm (for Cy3). The following formula can be used: DOL = (A₅₅₀ × ε₂₈₀_protein) / ((A₂₈₀ - A₅₅₀ × CF₂₈₀) × ε₅₅₀_Cy3) Where CF₂₈₀ is a correction factor for the absorbance of the dye at 280 nm.
Protocol 2: Live-Cell Imaging using a Pre-targeting Approach
This protocol describes a two-step "pre-targeting" strategy for imaging a specific cell surface receptor.
Materials:
-
Cells expressing the target receptor
-
TCO-modified antibody against the target receptor
-
Sulfo-Cy3-Tetrazine
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Plate cells on a glass-bottom dish suitable for microscopy and culture until they reach the desired confluency.
-
Antibody Incubation (Pre-targeting):
-
Washing: Remove the unbound antibody by washing the cells three times with warm cell culture medium.[3]
-
Sulfo-Cy3-Tetrazine Labeling:
-
Final Wash and Imaging:
-
Wash the cells twice with warm cell culture medium to remove excess dye.
-
Add fresh medium to the cells and image using a fluorescence microscope with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).[3]
-
Visualizations
Bioorthogonal Labeling Workflow
The following diagram illustrates the general workflow for labeling a TCO-modified biomolecule with Sulfo-Cy3-Tetrazine.
Caption: General workflow for bioorthogonal labeling.
Pre-targeting Imaging Strategy
This diagram outlines the logical steps of a pre-targeting imaging experiment using a TCO-modified antibody and Sulfo-Cy3-Tetrazine.
Caption: Pre-targeting imaging workflow.
Proximity-Induced Fluorescence for Protein-Protein Interaction
This diagram illustrates the principle of a fluorogenic probe for detecting protein-protein interactions, where fluorescence is enhanced upon the binding of two interacting proteins that bring two tetrazine moieties into close proximity with their TCO-tagged partners.
Caption: Proximity-induced fluorescence detection.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. 5 Steps To Live-Cell Imaging [cellandgene.com]
- 11. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pretargeted imaging beyond the blood–brain barrier - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Proximity-enhanced protein crosslinking through an alkene-tetrazine reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
